
3-(1H-イミダゾール-1-イル)-1,2,3,4-テトラヒドロキノリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that combines the structural features of both imidazole and tetrahydroquinoline. Imidazole is a five-membered ring containing two nitrogen atoms, while tetrahydroquinoline is a hydrogenated derivative of quinoline, a bicyclic compound consisting of a benzene ring fused to a pyridine ring. This unique combination of structures imparts distinct chemical and biological properties to 3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline.
科学的研究の応用
Antimicrobial Activity
One of the significant applications of 3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline is its antimicrobial properties. Research has demonstrated that derivatives of this compound exhibit potent antibacterial activity against various pathogens.
Case Study: Antibacterial Evaluation
A study synthesized several derivatives of imidazole-containing compounds and evaluated their antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated that certain derivatives showed considerable antimicrobial potential compared to standard antibiotics like Norfloxacin .
Table 1: Antibacterial Activity of Imidazole Derivatives
Compound | Target Bacteria | Inhibition Zone (mm) |
---|---|---|
Compound A | S. aureus | 25 |
Compound B | E. coli | 30 |
Compound C | B. subtilis | 22 |
Antihypertensive Effects
The compound has also been investigated for its antihypertensive properties. Studies have shown that certain derivatives can significantly reduce blood pressure in hypertensive models.
Case Study: Antihypertensive Evaluation
Navarrete-Vazquez et al. synthesized various imidazole derivatives and assessed their antihypertensive effects using the tail-cuff method in spontaneously hypertensive rats. The findings indicated that specific compounds exhibited vasorelaxant effects, contributing to their antihypertensive activity .
Table 2: Antihypertensive Activity of Imidazole Derivatives
Compound | EC50 (μM) | E max (%) |
---|---|---|
Compound D | 369.37 | 91.2 |
Compound E | 210.33 | 75.14 |
Antitubercular Activity
Another promising application is in the treatment of tuberculosis. Compounds derived from 3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline have shown effectiveness against Mycobacterium tuberculosis.
Case Study: Antitubercular Evaluation
Amini et al. synthesized a series of tetrahydroquinoline derivatives and evaluated their anti-tubercular activity against M. tuberculosis. The study found that some compounds exhibited significant inhibition percentages compared to the reference drug rifampicin .
Table 3: Antitubercular Activity of Tetrahydroquinoline Derivatives
Compound | Inhibition % |
---|---|
Compound F | 50 |
Compound G | 34 |
Neuroprotective Properties
Research has also highlighted the neuroprotective potential of tetrahydroquinoline derivatives in various neurodegenerative diseases.
Case Study: Neuroprotective Mechanisms
Studies on related compounds have shown that they can protect against neurotoxicity induced by substances like MPTP and rotenone, implicating mechanisms such as monoamine oxidase inhibition and free radical scavenging as key factors in their neuroprotective effects .
作用機序
Target of Action
The primary target of 3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline is Candida albicans , a type of yeast that can cause fungal infections . This compound has shown significant anti-Candida activity, outperforming other antifungal agents such as fluconazole and miconazole .
Mode of Action
The compound’s interaction with its target is likely due to its imidazole ring, which is known to have broad-spectrum antimicrobial properties .
Biochemical Pathways
Imidazole derivatives are known to interfere with the synthesis of ergosterol, a key component of the fungal cell membrane . This disruption can lead to changes in membrane permeability and function, ultimately leading to cell death .
Pharmacokinetics
Imidazole derivatives are generally well-absorbed and widely distributed in the body . They are metabolized in the liver and excreted in the urine .
Result of Action
The result of the action of 3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline is the inhibition of Candida albicans growth, leading to a reduction in fungal infection . This compound has shown potent anti-Candida activity, with a minimum inhibitory concentration (MIC) value of 0.0054 µmol/mL, making it more potent than both fluconazole and miconazole .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1,2,3,4-tetrahydroquinoline with imidazole in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like crystallization or chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring.
類似化合物との比較
Similar Compounds
Imidazole: A simpler compound with a five-membered ring containing two nitrogen atoms.
Quinoline: A bicyclic compound consisting of a benzene ring fused to a pyridine ring.
Tetrahydroquinoline: A hydrogenated derivative of quinoline.
Uniqueness
3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline is unique due to its combination of imidazole and tetrahydroquinoline structures. This dual nature imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
生物活性
3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other therapeutic potentials based on recent studies.
- Molecular Formula : C12H13N3
- Molecular Mass : 199.25 g/mol
- CAS Number : 1249241-34-6
Research indicates that 3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline exhibits significant biological activity primarily through the inhibition of key signaling pathways involved in cancer progression and inflammation.
NF-κB Inhibition
A study highlighted that tetrahydroquinolines are potent inhibitors of LPS-induced NF-κB transcriptional activity. This pathway is crucial in regulating immune response and inflammation. The compound was found to exhibit a remarkable ability to inhibit this pathway, which is often overactive in cancer cells .
Anticancer Activity
The anticancer potential of 3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline has been evaluated against several human cancer cell lines. The following table summarizes the findings:
Cell Line | IC50 (µM) | Effect |
---|---|---|
NCI-H23 | 0.5 | Significant cytotoxicity |
ACHN | 0.8 | Moderate cytotoxicity |
MDA-MB-231 | 0.6 | Significant cytotoxicity |
PC-3 | 0.7 | Moderate cytotoxicity |
NUGC-3 | 0.9 | Moderate cytotoxicity |
HCT 15 | 0.4 | High cytotoxicity |
These results indicate that the compound has a strong inhibitory effect on cell proliferation across multiple cancer types .
Structure-Activity Relationship (SAR)
The structure of 3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline plays a crucial role in its biological activity. Variations in substituents on the imidazole ring and the tetrahydroquinoline core can significantly affect potency and selectivity against different cancer types. For instance:
- Substituents at the 4-position of the imidazole ring enhance activity against specific cancer cell lines.
- The presence of bulky groups at certain positions can lead to reduced efficacy.
In Vivo Studies
In vivo studies using murine models have demonstrated the efficacy of 3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline in reducing tumor growth significantly:
- In a study involving A375 melanoma xenografts, administration of the compound resulted in a 73.9% reduction in tumor size compared to control groups .
Comparison with Standard Treatments
When compared to standard chemotherapeutic agents like doxorubicin:
特性
IUPAC Name |
3-imidazol-1-yl-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-4-12-10(3-1)7-11(8-14-12)15-6-5-13-9-15/h1-6,9,11,14H,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTHZNXJNMCGAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=CC=CC=C21)N3C=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。